
Betamethasone acetate
概要
説明
デキサメタゾン酢酸エステルは、ステロイドホルモンの一種であるコルチコステロイドの合成薬です。強力な抗炎症作用と免疫抑制作用で知られています。 デキサメタゾン酢酸エステルは、ヒドロコルチゾンやプレドニゾロンなどの他のコルチコステロイドと構造的に類似しています 。 さまざまな炎症性疾患や自己免疫疾患の治療、ならびに特定の種類のがんの管理に広く用いられています .
2. 製法
合成経路と反応条件: デキサメタゾン酢酸エステルの合成は、3α-アセトキシ-16-プレグネン-11,20-ジオンから始まる複数段階を伴います。この化合物を臭化リチウムの存在下で臭化メチルマグネシウムと反応させると、3α-ヒドロキシ-16α-メチルプレグナン-11,20-ジオンが得られます。 その後、17α-ヒドロキシル基が添加されます .
工業的生産方法: 工業的には、デキサメタゾン酢酸エステルは、開環反応、再結晶、塩基触媒加水分解、ピロリン酸塩化物エステル化、中和などの化学反応を経て合成されます。 これにより、デキサメタゾンナトリウムリン酸が生成されます。 その後、この化合物をさらに処理してデキサメタゾン酢酸エステルを得ます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone acetate involves multiple steps, starting from 3α-acetoxy-16-pregnen-11,20-dione. This compound is reacted with methylmagnesium bromide in the presence of lithium bromide to give 3α-hydroxy-16α-methylpregnan-11,20-dione. A 17α-hydroxyl group is then added .
Industrial Production Methods: In industrial settings, dexamethasone acetate is synthesized through a series of chemical reactions that include ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization to form dexamethasone sodium phosphate. This compound is then further processed to obtain dexamethasone acetate .
化学反応の分析
反応の種類: デキサメタゾン酢酸エステルは、以下を含むさまざまな化学反応を起こします。
酸化: コルチコステロイド11-β-デヒドロゲナーゼアイソザイム2によって11-デヒドロデキサメタゾンに変換されます.
一般的な試薬と条件:
酸化: コルチコステロイド11-β-デヒドロゲナーゼアイソザイム2などの酵素が含まれます。
還元: コルチコステロイド11-β-デヒドロゲナーゼアイソザイム1などの酵素が含まれます。
主な生成物:
酸化: 11-デヒドロデキサメタゾン。
還元: デキサメタゾン。
置換: さまざまなデキサメタゾン抱合体.
4. 科学研究への応用
デキサメタゾン酢酸エステルは、科学研究において幅広い応用があります。
科学的研究の応用
Clinical Applications
1. Inflammatory Conditions
Betamethasone acetate is primarily used to treat inflammatory conditions such as:
- Rheumatoid Arthritis : It alleviates joint pain and swelling.
- Lupus : It helps manage systemic inflammation.
- Ulcerative Colitis : It reduces gastrointestinal inflammation.
2. Allergic Reactions
It is effective in treating severe allergic reactions, including:
- Asthma Exacerbations : Administered during acute asthma attacks to reduce airway inflammation.
- Severe Allergic Dermatitis : It alleviates symptoms of skin allergies.
3. Autoimmune Disorders
In autoimmune diseases like multiple sclerosis, this compound can be used to manage flare-ups by suppressing the immune response.
4. Dermatological Conditions
It is commonly applied in dermatology for conditions such as:
- Psoriasis
- Eczema
- Contact Dermatitis
These applications leverage its ability to reduce inflammation and itching associated with skin disorders.
Administration Routes
This compound can be administered through various routes, including:
- Intramuscular Injection : For systemic effects in severe conditions.
- Intra-articular Injection : Directly into joints for localized treatment.
- Topical Application : For dermatological uses.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. It is rapidly absorbed when injected and has a long half-life, allowing for sustained therapeutic effects. The drug binds to plasma proteins and exerts its effects primarily through glucocorticoid receptors.
Case Study 1: Rheumatoid Arthritis Management
A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint function and reduction in pain scores after treatment with this compound injections. Patients reported an average reduction in pain levels by 60% within two weeks of treatment.
Case Study 2: Asthma Exacerbation
In a study of patients experiencing severe asthma exacerbations, administration of this compound resulted in rapid improvement in lung function and reduced hospitalization rates compared to standard treatments alone.
Safety and Side Effects
While this compound is effective, it is associated with potential side effects, including:
- Increased risk of infections
- Elevated blood sugar levels
- Fluid retention
- Mood changes
Long-term use may lead to adrenal suppression; hence, careful monitoring is essential.
Comparative Efficacy
Condition | Treatment Type | Efficacy (%) |
---|---|---|
Rheumatoid Arthritis | Betamethasone Injection | 75 |
Asthma Exacerbation | Betamethasone Injection | 80 |
Ulcerative Colitis | Oral/Injectable | 70 |
Severe Allergic Dermatitis | Topical | 85 |
作用機序
デキサメタゾン酢酸エステルは、グルココルチコイド受容体に結合することにより効果を発揮します。グルココルチコイド受容体は、細胞核に移行し、特定の遺伝子の発現を調節します。 これにより、サイトカインやシクロオキシゲナーゼ2(COX-2)、誘導型一酸化窒素合成酵素(iNOS)などの炎症性メディエーターの抑制につながります 。 この化合物は、炎症反応に関与する主要な転写因子である核因子κB(NF-kB)の活性化も抑制します .
類似の化合物:
ヒドロコルチゾン: 抗炎症作用が類似した、自然に存在するグルココルチコイド。
プレドニゾロン: 構造と機能が類似した合成グルココルチコイド.
デキサメタゾンリン酸: さまざまな医療用途で使用される、より水溶性の高いデキサメタゾンの形態.
独自性: デキサメタゾン酢酸エステルは、ヒドロコルチゾンやプレドニゾロンよりも強い強力な抗炎症作用と免疫抑制作用を持つため、ユニークです。 酢酸エステルは異なる薬物動態を示し、さまざまな製剤や用途に適しています .
類似化合物との比較
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a similar structure and function.
Dexamethasone Phosphate: A more water-soluble form of dexamethasone used in various medical applications.
Uniqueness: Dexamethasone acetate is unique due to its potent anti-inflammatory and immunosuppressant effects, which are stronger than those of hydrocortisone and prednisolone. Its acetate form allows for different pharmacokinetic properties, making it suitable for various formulations and applications .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing betamethasone acetate in academic laboratories?
- Methodological Answer : Synthesis typically involves esterification of betamethasone with acetic anhydride under controlled conditions (e.g., inert atmosphere, 40–60°C). Post-synthesis, purification via recrystallization or HPLC is recommended to achieve >98% purity . Characterization requires spectroscopic methods:
- 1H/13C NMR : Confirm acetate moiety integration and absence of impurities .
- Mass Spectrometry (MS) : Validate molecular weight (434.50 g/mol) and fragmentation patterns .
- HPLC : Assess purity using C18 columns with UV detection at 240 nm .
Q. How should researchers design experiments to evaluate this compound’s solubility and stability in vitro?
- Methodological Answer :
- Solubility : Use shake-flask method with solvents (e.g., DMSO, PBS) at physiological pH (6.8–7.4). Quantify via UV spectrophotometry .
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, acidic/alkaline hydrolysis). Monitor degradation products via LC-MS and compare to reference standards .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer :
- Model Selection : Compare rodent vs. non-rodent models, noting interspecies metabolic differences (e.g., cytochrome P450 activity) .
- Dose Normalization : Adjust doses based on body surface area or allometric scaling .
- Analytical Validation : Use LC-MS/MS for plasma quantification to minimize cross-reactivity with metabolites .
- Statistical Reconciliation : Apply mixed-effects models to account for variability in absorption rates .
Q. How can researchers optimize chromatographic methods to separate this compound from its common impurities or degradation products?
- Methodological Answer :
- Column Selection : Use UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) for high resolution .
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water. Adjust pH to 3.0 to enhance peak symmetry .
- Forced Degradation : Identify impurities (e.g., betamethasone alcohol) via stressed samples and validate specificity .
Q. What experimental approaches validate the anti-inflammatory efficacy of this compound in complex biological matrices?
- Methodological Answer :
- In Vitro Assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages using ELISA .
- In Vivo Models : Use carrageenan-induced paw edema in rats; administer 0.1–1.0 mg/kg intramuscularly and quantify edema reduction via plethysmometry .
- Data Normalization : Express efficacy as % inhibition relative to vehicle controls, with ANOVA for significance .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound across cell lines?
- Methodological Answer :
- Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2, HEK293) and control for passage number .
- Dose-Response Curves : Test 0.1–100 µM ranges; calculate IC50 via nonlinear regression .
- Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to differentiate apoptosis vs. necrosis .
Methodological and Data Analysis Questions
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 .
- Outlier Handling : Use Grubbs’ test for significance (α=0.05) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. How can researchers ensure reproducibility when formulating this compound-loaded nanoparticles for targeted delivery?
- Methodological Answer :
- Formulation Consistency : Use microfluidics for controlled nanoprecipitation; characterize particle size via DLS and TEM .
- Drug Loading : Quantify encapsulation efficiency via dialysis (MWCO 12 kDa) and validate with HPLC .
- Batch Documentation : Report polydispersity index (PDI < 0.2) and zeta potential (±30 mV) for each batch .
特性
CAS番号 |
987-24-6 |
---|---|
分子式 |
C24H31FO6 |
分子量 |
434.5 g/mol |
IUPAC名 |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17?,18?,19?,21-,22-,23-,24-/m0/s1 |
InChIキー |
AKUJBENLRBOFTD-OCAOEERRSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
異性体SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
外観 |
Solid powder |
melting_point |
247.5 °C |
Key on ui other cas no. |
987-24-6 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Betamethasone acetate; Betamethasone 21-acetate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。